
Pivalylbenzhydrazine binding affinity versus
other hydrazine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

Cat. No.: S595131

Get Quote

Overview of Pivalylbenzhydrazine

Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a pharmaceutical compound that was

historically used as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) for the

treatment of depression. It is now discontinued [1] [2]. The search results confirm its identity and past use

but do not provide quantitative binding data for it against other molecules.

Research on Other Hydrazine Derivatives

While data on pivalylbenzhydrazine itself is limited, contemporary scientific literature shows that

hydrazine derivatives are actively investigated for their binding to a wide range of enzymes and receptors.

The table below summarizes key molecular targets and the derivatives that bind to them, as identified in the

search results.
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Molecular
Target

Relevant Hydrazine
Derivatives

Reported Affinity/Potency
Primary
Research
Context

Lysyl Oxidase
(LOX) [3]

Phenylhydrazine,
Hydrazides, Alkyl

hydrazines,
Semicarbazides

Kinetic parameters determined;
hydrazides suggested as a

promising core for selective
inhibitors [3].

Cancer
metastasis

research

GPR30 & ERα/β
[4]

Pyridin-2-yl hydrazine Re/I
chelates (e.g., complexes

2, 3)

Strong binding to GPR30; varied
affinity/selectivity for ERα/β

based on linkage [4].

Estrogen-
dependent

cancer imaging

NTPDases [5] Oxoindolin hydrazine

carbothioamide
derivatives (e.g., 8e, 8k)

IC₅₀ values in sub-micromolar

range (e.g., 0.15 ± 0.009 µM for
8e on NTPDase1) [5].

Insulin secretion

regulation

Dipeptidyl
Peptidase-IV
(DPP-IV) [6]

Novel hydrazine
derivatives (structures not

fully detailed)

Identified as selective inhibitors
via virtual screening & molecular

dynamics [6].

Type 2 diabetes
treatment

Monoamine
Oxidase (MAO)
[7]

Various hydrazone

derivatives

IC₅₀ values reported (e.g., 0.028

µM for a specific hydrazone on
MAO-A) [7].

Neurological

disorders

Experimental Methodologies in Binding Studies

The research cited employs several standard and specialized experimental protocols to evaluate binding and

inhibition.

Competitive Binding Assays: These are commonly used to determine binding affinity. For instance,

the binding affinity of pyridin-2-yl hydrazine chelates for estrogen receptors (ERα and ERβ) was
determined by competitive radiometric assays using [³H]estradiol, with results expressed as Relative

Binding Affinity (RBA) compared to 17β-estradiol (set at 100%) [4].
Functional Cell-Based Assays: To confirm that binding leads to a biological effect, researchers use

functional assays. One study measured the rapid mobilization of intracellular calcium in transfected
cells using a calcium-responsive fluorescent dye (indo1-AM) to demonstrate that the hydrazine-

derived complexes could activate the target receptors [4].
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Enzyme Kinetics for Irreversible Inhibition: For characterizing irreversible inhibitors like those

targeting Lysyl Oxidase, time-dependent inhibition studies are conducted. The enzyme and inhibitor
are pre-incubated for varying times, and the remaining enzyme activity is measured to determine

kinetic parameters for irreversible inhibition [3].
Virtual Screening and Molecular Dynamics: In silico methods are used for initial discovery and

validation. One study used virtual screening to identify novel hydrazine derivatives as DPP-IV
inhibitors, followed by molecular dynamics simulations to assess the stability of the ligand-enzyme

complexes and predict binding modes [6].

Diagram of a Functional Assay Workflow

The following diagram illustrates the key steps in a functional cell-based assay, a method used to confirm

that a compound not only binds to its target but also elicits a biological response [4].
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Key Insights on Hydrazine Derivative Binding

The research highlights several factors that critically influence the binding and functionality of hydrazine

derivatives.
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Linkage and Stereochemistry: The nature of the chemical linker between the hydrazine group and

the targeting moiety significantly impacts binding affinity and receptor subtype selectivity. Research
on estrogen-targeting complexes showed that a rigid alkyne linkage provided high affinity and

selectivity for ERα, while a Z-alkene linkage favored ERβ affinity [4].
Targeting Intracellular Receptors: A crucial finding for drug design is that neutral, cell-permeable

hydrazine chelates can successfully penetrate the cell membrane to bind and activate intracellular
targets, such as the estrogen receptor GPR30 located in the endoplasmic reticulum [4].

Irreversible Inhibition: Many hydrazine derivatives act as irreversible inhibitors of quinone-
containing amine oxidases (e.g., MAO, LOX). They form a stable covalent adduct with the enzyme's

cofactor, as demonstrated by the binding of phenylhydrazine to Lysyl Tyrosylquinone (LTQ) in LOX
[3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s595131?utm_src=pdf-bulk
https://www.smolecule.com/products/s595131?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

